

Application Note: Enantioselective Synthesis of 6-Hydroxyazepan-2-one

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 6-Hydroxyazepan-2-one

CAS No.: 1292369-55-1

Cat. No.: B1428780

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Executive Summary

6-Hydroxyazepan-2-one is a seven-membered lactam featuring a hydroxyl group at the 6-position relative to the nitrogen. It serves as a versatile building block for:

- **Balanol Analogs:** The hexahydroazepine core of the PKC inhibitor Balanol is a 3,4-dihydroxyazepan-2-one; the 6-hydroxy variant allows for structure-activity relationship (SAR) probing of the solvent-exposed regions of the kinase binding pocket.
- **Lysine Mimetics:** As a constrained analog of 5-hydroxylysine, it is valuable in peptidomimetic design.

While enzymatic Baeyer-Villiger oxidation of 4-hydroxycyclohexanone typically yields the 5-hydroxy regioisomer (due to symmetry and migration preferences), the Ring-Closing Metathesis (RCM) approach described herein allows for the precise installation of the 6-hydroxyl group with >98% enantiomeric excess (ee), utilizing the inexpensive chiral pool material (R)-Epichlorohydrin.

Strategic Analysis of Synthetic Routes

| Feature | Route A: Biocatalytic (BVMO) | Route B: Schmidt Reaction | Route C: RCM (Recommended) |
|-------------------|------------------------------|-----------------------------------|--------------------------------|
| Starting Material | 4-Hydroxycyclohexanone | 3-Hydroxycyclohexanone | (R)-Epichlorohydrin |
| Key Step | Enzymatic Oxidation | Azide Insertion | Ring-Closing Metathesis |
| Regioselectivity | Poor for 6-OH (Favors 5-OH) | Variable (Mixture of 4- and 6-OH) | Excellent (Structural control) |
| Stereocontrol | High (Enzyme dependent) | Dependent on substrate | High (Retained from precursor) |
| Scalability | Moderate (Dilute conditions) | High (Hazardous reagents) | High (Industrial standard) |

Decision: This protocol details Route C, utilizing (R)-Epichlorohydrin to generate the chiral amino-alcohol precursor, followed by RCM to close the 7-membered ring.

Detailed Protocol: RCM-Based Synthesis

Retrosynthetic Analysis

The target molecule is disconnected at the C4-C5 bond (alkene precursor) and the amide bond.

- Target: (6R)-6-Hydroxyazepan-2-one
- Precursor:
-[(2R)-2-hydroxy-4-pentenyl]acrylamide
- Chiral Source: (R)-Epichlorohydrin

Workflow Diagram



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Figure 1: Step-by-step synthetic workflow from (R)-Epichlorohydrin to (6R)-6-Hydroxyazepan-2-one.

Experimental Procedure

Step 1: Synthesis of (R)-1-Chloro-4-penten-2-ol

This step extends the carbon chain while preserving the chiral center.

- Reagents: (R)-Epichlorohydrin (1.0 equiv), Vinylmagnesium bromide (1.1 equiv), CuI (0.1 equiv), THF.
- Protocol:
 - Cool a suspension of CuI in dry THF to -40°C under Argon.
 - Add Vinylmagnesium bromide dropwise. Stir for 30 min.
 - Add (R)-Epichlorohydrin slowly to maintain temperature <-30°C.
 - Allow to warm to 0°C over 2 hours.
 - Quench with saturated NH4Cl. Extract with Et2O.
- Mechanism: Regioselective nucleophilic attack at the less substituted epoxide carbon (C3), retaining the stereochemistry at C2.

Step 2 & 3: Conversion to (R)-1-Amino-4-penten-2-ol

- Reagents: NaN3 (1.5 equiv), DMF, 80°C; then PPh3 (1.2 equiv), THF/H2O.
- Protocol:

- Treat the chlorohydrin with NaN₃ in DMF at 80°C for 12h to generate the azidohydrin.
- Perform a Staudinger reduction (PPh₃, then H₂O) to yield the primary amine.
- Note: The amine is water-soluble. Use resin-bound scavenger or careful extraction (n-butanol) for isolation, or proceed to Step 4 in a biphasic system.

Step 4: Acryloylation

- Reagents: Acryloyl chloride (1.05 equiv), Et₃N (2.0 equiv), CH₂Cl₂, 0°C.
- Protocol:
 - Dissolve amino-alcohol in CH₂Cl₂/Et₃N.
 - Add acryloyl chloride dropwise at 0°C.
 - Critical: Control pH and temperature to avoid O-acylation. If O-acylation occurs, mild hydrolysis (LiOH/MeOH) restores the free hydroxyl.
- Intermediate: N-[(2R)-2-hydroxy-4-pentenyl]acrylamide.

Step 5: Ring-Closing Metathesis (RCM)

This is the critical ring-forming step.

- Reagents: Grubbs 2nd Generation Catalyst (2-5 mol%), CH₂Cl₂ (dilute, 0.005 M).
- Protocol:
 - Dissolve the diene precursor in degassed anhydrous CH₂Cl₂ (high dilution is essential to prevent polymerization).
 - Add Grubbs II catalyst. Reflux for 2-4 hours.
 - Monitor by TLC/LC-MS for disappearance of starting material.
 - Remove solvent. Purify by column chromatography.
- Product: (6R)-6-hydroxy-2,3,4,7-tetrahydro-1H-azepin-2-one.

Step 6: Hydrogenation

- Reagents: H₂ (1 atm), Pd/C (10%), MeOH.
- Protocol:
 - Stir the unsaturated lactam under H₂ atmosphere for 4 hours.
 - Filter through Celite. Concentrate.
- Final Product: **(6R)-6-Hydroxyazepan-2-one**.

Quality Control & Validation

Analytical Specifications

| Test | Method | Acceptance Criteria |
|---------------------|--|--|
| Identity | ¹ H-NMR (400 MHz, CD ₃ OD) | 3.95 (m, 1H, H-6), 3.4-3.2 (m, 2H, H-7), 2.5 (m, 2H, H-3). |
| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H) | > 98% ee (Compare with racemate). |
| Purity | HPLC-UV (210 nm) | > 95% |
| Residual Metal | ICP-MS | < 10 ppm Ru (from RCM), < 10 ppm Pd. |

Troubleshooting

- Issue: Low yield in RCM step (Oligomerization).
 - Solution: Increase dilution to 0.001 M. Ensure strictly anhydrous conditions.
- Issue: O-acylation during Step 4.
 - Solution: Use a temporary silyl protection (TBS) on the alcohol during amine formation and acryloylation, then deprotect with TBAF before or after RCM. (RCM works with free alcohols, but protected is often cleaner).

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Sources

- [1. David MD - Google Scholar \[scholar.google.com\]](#)
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